3,4-Dihydroxybutanoic acid

Metabolomics Biomarker Discovery Clinical Chemistry

3,4-Dihydroxybutanoic acid (3,4-DHBA), also known as 2-deoxytetronic acid, is an omega-hydroxy short-chain fatty acid that is butyric acid substituted by hydroxy groups at positions 3 and 4. It is a normal human urinary metabolite and a platform four-carbon (C4) chemical with roles in metabolic research and as a precursor for pharmaceuticals, chiral molecules, and bio-based chemicals.

Molecular Formula C4H8O4
Molecular Weight 120.10 g/mol
CAS No. 1518-61-2
Cat. No. B075598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxybutanoic acid
CAS1518-61-2
Synonyms2-deoxytetronic acid
3,4-dihydroxybutanoic acid
3,4-dihydroxybutanoic acid, (S)-isomer
3,4-dihydroxybutanoic acid, monosodium salt
Molecular FormulaC4H8O4
Molecular Weight120.10 g/mol
Structural Identifiers
SMILESC(C(CO)O)C(=O)O
InChIInChI=1S/C4H8O4/c5-2-3(6)1-4(7)8/h3,5-6H,1-2H2,(H,7,8)
InChIKeyDZAIOXUZHHTJKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3,4-Dihydroxybutanoic Acid (CAS 1518-61-2) for Scientific and Industrial Applications


3,4-Dihydroxybutanoic acid (3,4-DHBA), also known as 2-deoxytetronic acid, is an omega-hydroxy short-chain fatty acid that is butyric acid substituted by hydroxy groups at positions 3 and 4 [1]. It is a normal human urinary metabolite and a platform four-carbon (C4) chemical with roles in metabolic research and as a precursor for pharmaceuticals, chiral molecules, and bio-based chemicals [2].

Metabolomics ReferenceEndogenous urinary metabolite for biomarker studies
Chiral SynthonEnantiopure building block for pharmaceutical synthesis
Bio-based C4 PlatformFermentation-derived precursor for green chemistry

Why 3,4-Dihydroxybutanoic Acid Cannot Be Substituted with Generic C4 Hydroxy Acids


In-class compounds such as 2,4-dihydroxybutanoic acid and 2,3-dihydroxybutanoic acid share the same molecular formula but exhibit distinct biological activities and synthetic utility due to the precise positioning of hydroxyl groups [1]. For example, 3,4-DHBA acts as an endogenous satiety factor, whereas the 2,4-isomer does not demonstrate equivalent feeding suppression [2]. Furthermore, 3,4-DHBA serves as a hydrolyzed form of 3-hydroxy-γ-butyrolactone, a chiral building block essential for HIV protease inhibitors and statins, a role not fulfilled by other positional isomers [3]. Substitution without verification of hydroxyl positioning can lead to failed assays, incorrect metabolic profiling, or invalid synthetic routes.

Attribute
3,4-DHBA
2,4-/2,3-isomers
Hydroxyl Positioning
Positions 3 & 4
Positions 2,4 or 2,3
Endogenous Satiety Activity
Reported feeding suppression
No equivalent feeding modulation reported
Chiral Synthon Utility
Established resolution for drug synthesis
No established chiral-resolution route

Quantitative Differentiation of 3,4-Dihydroxybutanoic Acid from Closest Analogs


Urinary Metabolite Baseline: Normal Excretion Rate of 3,4-Dihydroxybutanoic Acid

3,4-Dihydroxybutanoic acid is a quantifiable human urinary metabolite. In healthy adults, the baseline excretion rate is established as 0.37 ± 0.15 (SD) mmol per 24 hours [1]. This quantitative baseline is absent for positional isomers like 2,4-dihydroxybutanoic acid, which are not consistently detected in human urine under normal physiological conditions [2].

Urinary Excretion Baseline
Class-level inference
3,4-DHBA: 0.37 ± 0.15 mmol/24 hr
2,4-isomer: not detected
Supports metabolomics reference standard use
Baseline established in healthy adults; isomer not a normal metabolite
Metabolomics Biomarker Discovery Clinical Chemistry

Differential Feeding Modulation: Satiety Effect of 3,4-Dihydroxybutanoic Acid vs. 2,4,5-Trihydroxypentanoic Acid

In a rat model, intracerebroventricular infusion of 3,4-dihydroxybutanoic acid γ-lactone (3,4-DB) at a dose of 2.50 μmol significantly decreased food intake, while an equal dose of 2,4,5-trihydroxypentanoic acid γ-lactone (2,4,5-TP) induced initial feeding [1]. 3,4-DB also induced hyperglycemia without affecting insulin, whereas 2,4,5-TP caused hypoglycemia with a slight insulin rise [1].

Satiety Effect
Head-to-head
3,4-DB: suppressed feeding
2,4,5-TP: enhanced feeding
Dose: 2.50 μmol
Reciprocal feeding-modulation endpoints
Rat ICV infusion; hyperglycemic vs. hypoglycemic response
Neuropharmacology Feeding Behavior Appetite Regulation

Biosynthetic Production Titer: 3,4-Dihydroxybutanoic Acid from Xylose in E. coli

A novel five-step biosynthetic pathway in engineered E. coli produced 1.27 g/L of 3,4-DHBA from D-xylose in shake flasks, representing the highest reported titer for this compound via microbial fermentation [1]. In contrast, earlier biosynthetic routes using glucose and glycolic acid required over 10 steps and suffered from low productivity and yield [1].

Fermentation Titer
Cross-study comparable
1.27 g/L (engineered E. coli, xylose)
Earlier route: >10 steps, low yield
Supports bio-based procurement feasibility
Shake flask; highest titer reported in literature
Metabolic Engineering Industrial Biotechnology Green Chemistry

Stereochemical Purity and Resolution: Optical Resolution of (±)-3,4-Dihydroxybutanoic Acid

An optical resolution method for (±)-3,4-dihydroxybutanoic acid enables production of optically pure (S)- or (R)-enantiomers, which are essential chiral synthons for HIV protease inhibitors (e.g., VX-478) and statins [1]. In contrast, methods for obtaining chiral 2,4-dihydroxybutanoic acid are not well-established for pharmaceutical applications [2].

Chiral Resolution
Class-level inference
Optical resolution using brucine; (S) or (R) enantiomer accessible
Enables chiral synthon procurement
Validated for HIV protease inhibitor and statin precursors
Chiral Synthesis Pharmaceutical Intermediates Enantiomer Separation

Neuronal Action Mechanism: Reciprocal Effects on Hypothalamic Neurons

Intracellular recordings show that 3,4-dihydroxybutanoic acid γ-lactone (3,4-DB) hyperpolarizes lateral hypothalamic area (LHA) neurons while depolarizing ventromedial hypothalamic nucleus (VMH) neurons, mimicking glucose-sensitive and glucoreceptor neurons [1]. In contrast, 2,4,5-trihydroxypentanoic acid γ-lactone (2,4,5-TP) has the opposite effect: it depolarizes LHA neurons and hyperpolarizes VMH neurons [1].

Hypothalamic Neuronal Response
Head-to-head
3,4-DB: LHA hyperpolarization, VMH depolarization
2,4,5-TP: opposite shifts
Distinct satiety-signal neuron modulation
Intracellular recording; opposite membrane potential shifts
Neurophysiology Hypothalamic Regulation Electrophysiology

Elevated Urinary Excretion in SSADH Deficiency

In patients with succinic semialdehyde dehydrogenase (SSADH) deficiency, urinary excretion of 3,4-dihydroxybutyrate is significantly elevated compared to the normal adult baseline of 0.37 ± 0.15 mmol/24 hr [1]. The exact fold increase is patient-dependent but consistently above the normal range [1]. This specific elevation is not observed for other C4 hydroxy acids like 2,4-dihydroxybutanoic acid [2].

Disease Biomarker Elevation
Class-level inference
3,4-DHBA elevated in SSADH deficiency
2,4-isomer: no disease association
Disease-associated biomarker context
Patient-specific increase; requires assay validation
Inborn Errors of Metabolism Diagnostic Biomarkers GABA Metabolism

Optimal Scientific and Industrial Application Scenarios for 3,4-Dihydroxybutanoic Acid


Metabolomics and Clinical Biomarker Studies

Use 3,4-DHBA as a quantitative reference standard for LC-MS/MS or GC-MS metabolomics studies, leveraging its established normal urinary excretion rate (0.37 ± 0.15 mmol/24 hr) to detect deviations in SSADH deficiency or other metabolic disorders [5].

Neuroscience Research on Appetite and Satiety

Employ 3,4-DHBA or its γ-lactone form to study central feeding regulation, taking advantage of its proven ability to suppress food intake and induce hyperglycemia in rodent models, as opposed to the hunger-promoting effects of 2,4,5-TP [5][3].

Chiral Building Block for Pharmaceutical Synthesis

Procure optically pure (S)- or (R)-3,4-DHBA for use as a chiral synthon in the production of HIV protease inhibitors (e.g., VX-478), statins, and other enantiomerically pure drugs, supported by established optical resolution methods [5].

Bio-based Production of Platform Chemicals

Source 3,4-DHBA from microbial fermentation processes (e.g., engineered E. coli on xylose) for sustainable manufacturing of downstream products like 3-hydroxy-γ-butyrolactone, C4 diacids, and amino alcohols, capitalizing on the highest reported titer of 1.27 g/L [5].

Application
Selection Property
Validation Focus
Metabolomics reference standard
Endogenous urinary metabolite reference
Target analyte confirmation in LC-MS/GC-MS assays
Central feeding regulation research
Endogenous satiety-factor context
Feeding behavior & hypothalamic neuron response endpoints
Chiral intermediate procurement
Enantiomer-resolved chiral synthon
Stereochemical purity & enantiomeric excess validation
Bio-based C4 platform supply
Fermentation-derived sustainable route
Titer, yield & purity in bio-process development

Technical Documentation Hub

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58 linked technical documents
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